3,3'-(2,3,5,6-Tetrachlorobenzene-1,4-diyl)bis(5-phenyl-4,5-dihydro-1,2-oxazole)
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Overview
Description
5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is a complex organic compound featuring multiple phenyl and isoxazole groups. This compound is notable for its unique structure, which includes a tetrachlorinated phenyl ring and a dihydroisoxazole moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
The synthesis of 5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The phenyl ring is tetrachlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Coupling Reactions: The chlorinated phenyl ring is then coupled with the isoxazole derivative using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the tetrachlorinated phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar compounds include other tetrachlorinated phenyl derivatives and isoxazole-containing molecules. Compared to these, 5-PHENYL-3-[2,3,5,6-TETRACHLORO-4-(5-PHENYL-4,5-DIHYDRO-3-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H16Cl4N2O2 |
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Molecular Weight |
506.2 g/mol |
IUPAC Name |
5-phenyl-3-[2,3,5,6-tetrachloro-4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C24H16Cl4N2O2/c25-21-19(15-11-17(31-29-15)13-7-3-1-4-8-13)22(26)24(28)20(23(21)27)16-12-18(32-30-16)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
InChI Key |
IRGCVJFVZQKCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=C(C(=C(C(=C2Cl)Cl)C3=NOC(C3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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